Mesitylacetic acid
Overview
Description
Mesitylacetic acid, also known as 2,4,6-trimethylphenylacetic acid, is an organic compound with the molecular formula C₁₁H₁₄O₂. It is a derivative of acetic acid where the hydrogen atoms on the benzene ring are replaced by three methyl groups. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Preparation Methods
Mesitylacetic acid can be synthesized through several methods:
From Mesitylene: One common method involves the reaction of mesitylene with formaldehyde and hydrochloric acid to form α-chloroisodurene, which is then converted to mesitylacetonitrile using sodium cyanide.
Oxidation of 2,4,6-Trimethylbenzaldehyde: Another method involves the oxidation of 2,4,6-trimethylbenzaldehyde using oxidizing agents such as oxygen, hydrogen peroxide, or ammonium persulfate under acidic conditions.
Chemical Reactions Analysis
Mesitylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the benzene ring.
Condensation: It can participate in aldol condensation reactions to form larger molecules
Common reagents used in these reactions include sulfuric acid, sodium cyanide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mesitylacetic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a precursor in the preparation of catalysts for chemical reactions.
Material Science: The compound is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of mesitylacetic acid involves its ability to participate in various chemical reactions due to the presence of the benzene ring and the carboxylic acid group. These functional groups allow it to interact with different molecular targets and pathways, facilitating its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Mesitylacetic acid can be compared with other similar compounds such as:
Phenylacetic Acid: Unlike this compound, phenylacetic acid does not have methyl groups on the benzene ring, which affects its reactivity and applications.
Benzylacetic Acid: This compound also lacks the methyl groups, making this compound more sterically hindered and unique in its reactivity
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various chemical processes.
Properties
IUPAC Name |
2-(2,4,6-trimethylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWMQAKKAHTCSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196032 | |
Record name | (2,4,6-Trimethylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196032 | |
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Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream powder; [Alfa Aesar MSDS] | |
Record name | Mesitylacetic acid | |
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CAS No. |
4408-60-0 | |
Record name | 2,4,6-Trimethylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4408-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mesitylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408600 | |
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Record name | 4408-60-0 | |
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Record name | (2,4,6-Trimethylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,4,6-trimethylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.325 | |
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Record name | MESITYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D4D9H5LJW | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthesis methods for Mesitylacetic Acid?
A1: Two distinct synthesis routes for this compound are reported in the provided literature:
- Via α-hydroxy this compound: This "green" and cost-effective method utilizes 2,4,6-trimethylbenzaldehyde as a starting material and achieves a 46% overall yield. []
- From Mesitylene: This method involves a three-step process: chloromethylation of mesitylene, followed by cyanidation, and finally, basic hydrolysis. This route boasts a higher yield of 78% with 99% purity. []
Q2: What is the crystal structure of this compound?
A2: The crystal structure of this compound (C11H14O2) reveals that the dihedral angle between the carboxyl group (-COOH) and the benzene ring is 85.37°. The molecules within the crystal lattice are arranged in inversion dimers linked by pairs of O—H⋯O hydrogen bonds. []
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